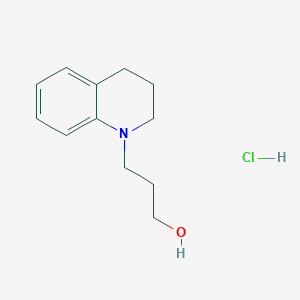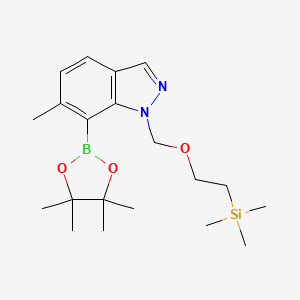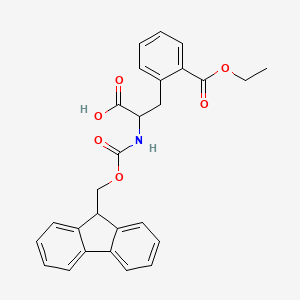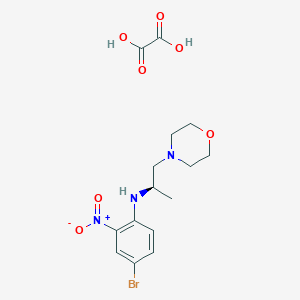
(R)-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a morpholine ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate typically involves multiple steps. One common method involves the reaction of 4-bromo-2-nitroaniline with ®-1-morpholinopropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dioxane, followed by heating under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The morpholine ring can be modified through various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like sodium azide for substitution reactions. The conditions often involve specific temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the morpholine ring and has different chemical properties.
N-(1-morpholinopropan-2-yl)-2-nitroaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-N-(1-morpholinopropan-2-yl)aniline: Lacks the nitro group, altering its chemical behavior.
Uniqueness
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate is unique due to the combination of its bromine atom, morpholine ring, and nitro group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C15H20BrN3O7 |
|---|---|
Molekulargewicht |
434.24 g/mol |
IUPAC-Name |
4-bromo-N-[(2R)-1-morpholin-4-ylpropan-2-yl]-2-nitroaniline;oxalic acid |
InChI |
InChI=1S/C13H18BrN3O3.C2H2O4/c1-10(9-16-4-6-20-7-5-16)15-12-3-2-11(14)8-13(12)17(18)19;3-1(4)2(5)6/h2-3,8,10,15H,4-7,9H2,1H3;(H,3,4)(H,5,6)/t10-;/m1./s1 |
InChI-Schlüssel |
WGODBJZCGNLWJE-HNCPQSOCSA-N |
Isomerische SMILES |
C[C@H](CN1CCOCC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-].C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(CN1CCOCC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-].C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


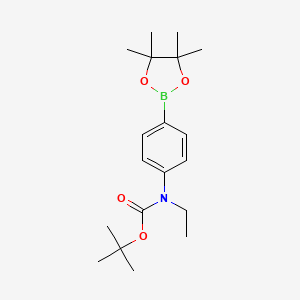



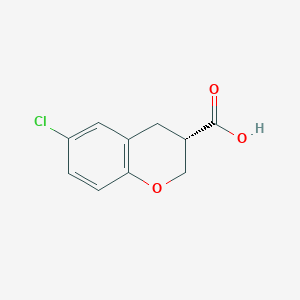
![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)


![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
